Bisabolol oxide
Description
Contextualization within Natural Products Chemistry and Sesquiterpenoid Research
Bisabolol oxide belongs to the large and diverse class of organic compounds known as sesquiterpenoids, which are built from three isoprene (B109036) units and have the molecular formula C15H26O2. nih.govnist.gov These compounds are a major focus within natural products chemistry due to their structural complexity and wide range of biological activities. This compound is specifically classified as a sesquiterpene oxide and exists in several isomeric forms, primarily this compound A and this compound B, which are tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, respectively. researchgate.netacs.org
These compounds are not typically synthesized de novo but are formed as oxidation products or metabolites of (-)-α-bisabolol, a sesquiterpene alcohol. nanu-skincare.comnih.govacgpubs.org The study of this compound and its derivatives is therefore intrinsically linked to the chemistry of α-bisabolol. Research in this area involves the isolation and structural elucidation of these compounds from natural sources, laboratory synthesis, and the investigation of their chemical reactivity, such as their potential to undergo transformations like oxidation and hydroxylation. smolecule.com
Table 1: Chemical Properties of this compound A
| Property | Value |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol |
| CAS Number | 22567-36-8 |
Data sourced from PubChem. nih.gov
Significance as a Metabolite in Plant Biochemistry and Related Research Domains
In the realm of plant biochemistry, this compound is recognized as a key oxidative metabolite of α-bisabolol. usda.govnih.gov Its presence and relative concentration, along with other related compounds like α-bisabolol and chamazulene (B1668570), are considered critical markers for distinguishing different chemotypes of German chamomile. researchgate.netnih.govacs.org This chemical variation within a single plant species has significant implications for the standardization of botanical products and understanding the genetic and environmental factors that influence secondary metabolism.
The biosynthesis of bisabolol oxides is an area of active investigation. It is generally accepted that their formation involves the epoxidation and subsequent cyclization of the precursor α-bisabolol. acs.org These transformations can be catalyzed by enzymes within the plant, and similar biotransformations have been achieved in laboratory settings using microorganisms. acs.orgacgpubs.org For instance, the fungus Thamnidium elegans has been shown to convert (–)-α-bisabolol into α-bisabolol oxide A and B. acgpubs.org The study of these metabolic pathways contributes to the broader understanding of terpenoid biosynthesis in plants. Furthermore, these oxidized metabolites are influential in mediating the characteristic aroma of chamomile essential oil and contribute to its therapeutic properties. researchgate.netnih.govacs.org
Table 2: Principal Natural Sources of Bisabolol Oxides
| Plant Species | Family | Common Name |
|---|---|---|
| Matricaria recutita (syn. Chamomilla recutita) | Asteraceae | German Chamomile |
| Chamaemelum nobile | Asteraceae | Roman Chamomile |
| Thymus capitatus | Lamiaceae | Conehead Thyme |
Data sourced from various studies on plant essential oils. researchgate.net
Overview of Current Research Trajectories and Gaps in this compound Studies
Current research on this compound is multifaceted. A primary focus is the continued exploration of its biological activities. Studies have investigated its potential anti-inflammatory, antimicrobial, and apoptotic properties. smolecule.combiocrick.com For example, this compound A has been shown to induce apoptosis in rat thymocytes. nih.govbiocrick.com This research is crucial for validating the traditional uses of plants like chamomile and for identifying new potential applications for their constituent compounds.
Another significant research trajectory involves the discovery and characterization of new, related metabolites. Recent investigations into the chemical profile of German chamomile have led to the isolation of previously unknown hydroxylated derivatives of bisabolol oxides A and B. usda.govnih.govacs.org The discovery of these minor oxidative metabolites suggests that the biosynthetic and metabolic pathways are more complex than previously understood and represents a gap in current knowledge. acs.org
Plausible biogenetic pathways for these newly discovered compounds are being proposed, often involving enzymatic processes like allylic hydroxylation mediated by enzymes such as cytochrome P450. acs.org Fully elucidating these pathways remains a key challenge. Further research is required to understand the enzymes involved, the regulation of these metabolic routes, and the full spectrum of biological activities associated with these novel derivatives. researchgate.netacs.org The development of robust analytical tools, such as GC-assisted fractionation, is proving essential for identifying these minor compounds in complex natural extracts. acs.orgusda.gov
Properties
CAS No. |
11087-43-7 |
|---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
2-[(2S,5S)-5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol;(3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol |
InChI |
InChI=1S/2C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16;1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h2*5,12-13,16H,6-10H2,1-4H3/t12?,13-,15-;12-,13+,15+/m01/s1 |
InChI Key |
FZHGQBOZUMAPRQ-FIZODLOOSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C.CC1=CCC(CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C |
Synonyms |
BISABOLOLOXIDE |
Origin of Product |
United States |
Natural Occurrence and Chemotaxonomic Investigations of Bisabolol Oxides
Detection of Bisabolol Oxides in Commercial Extracts and Derived Products
The analysis and quantification of bisabolol oxides in commercial extracts and derived products, particularly in essential oils and cosmetic ingredients, are typically performed using advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) are the most widely employed methods due to their sensitivity and ability to separate and identify complex mixtures of volatile compounds ijdmsrjournal.comdergipark.org.trresearchgate.netnih.govthieme-connect.deresearchgate.netmdpi.comnih.govresearchgate.netsi.edu. High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized for the quantification of specific bisabolol derivatives researchgate.net.
Commercial essential oils derived from Matricaria chamomilla are a primary source where bisabolol oxides are detected and quantified. These oils are subsequently used in a wide array of cosmetic and pharmaceutical products, making the accurate analysis of their composition crucial for quality assurance.
Quantitative Analysis in Commercial Chamomile Essential Oils
Studies analyzing the chemical composition of commercial Matricaria chamomilla essential oils have consistently identified bisabolol oxides as major constituents. However, significant variability in their concentration is observed, reflecting differences in plant genetics, geographical origin, cultivation conditions, and extraction methods.
Biosynthesis and Biotransformation Pathways of Bisabolol Oxides
Endogenous Biosynthetic Pathways in Plant Systems
The formation of bisabolol oxides in plants is a multi-step process rooted in the broader pathway of sesquiterpene biosynthesis. This involves the creation of precursor compounds and a series of enzymatic conversions.
Precursor Compounds and Enzymatic Conversions in Sesquiterpene Biosynthesis
The journey to bisabolol oxides begins with the universal C5 building blocks of all terpenes: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mpg.de These precursors are synthesized in plants through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.gov The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 compound farnesyl diphosphate (FPP). mpg.denih.govontosight.ai FPP serves as the crucial and universal precursor for the synthesis of all sesquiterpenes, including α-bisabolol. nih.govontosight.ai
The regulation of sesquiterpene biosynthesis is complex, influenced by developmental stages and environmental factors, often involving the modulation of gene expression for key enzymes in the pathway. ontosight.ai
Role of Key Enzymes in the Biosynthesis of α-Bisabolol and its Subsequent Oxidation
Two principal enzymes are pivotal in the synthesis of α-bisabolol:
Farnesyl Diphosphate Synthase (FPS): This enzyme catalyzes the formation of FPP from IPP and DMAPP. mdpi.comnih.gov In plants, FPS represents a critical branch point in the sesquiterpenoid pathway, directing metabolic flow towards the production of sesquiterpenes. mdpi.comnih.gov Studies on Matricaria recutita have identified the MrFPS gene, confirming its role as a key enzyme in sesquiterpenoid production. mdpi.comnih.gov
α-Bisabolol Synthase (BBS): This sesquiterpene synthase is responsible for the final step in α-bisabolol synthesis, catalyzing the cyclization of the linear FPP precursor to form the monocyclic alcohol, α-bisabolol. mdpi.comnih.govnih.gov The gene encoding this enzyme, MrBBS, has been identified in German chamomile. mdpi.comnih.govnih.gov Both MrFPS and MrBBS proteins have been found to be located in the cytosol of the plant cells. mdpi.comnih.gov In the endangered Candeia tree (Eremanthus erythropappus), a rich source of (–)-α-bisabolol, a similar gene, EeBOS1, has been identified that encodes a protein capable of producing (–)-α-bisabolol from FPP. frontiersin.org
Following the formation of α-bisabolol, it can undergo oxidation to form bisabolol oxide A and this compound B. nih.govacgpubs.org This oxidation is a key step that leads to the different chemotypes of chamomile oil, often categorized as "α-bisabolol type" or "this compound type". acgpubs.org
Secondary Oxidative Metabolism and Derivatization within Matricaria chamomilla
Matricaria chamomilla exhibits a capacity for further metabolizing bisabolol oxides. Research has led to the isolation of new hydroxylated derivatives of bisabolol oxides A and B from the plant, indicating a secondary oxidative metabolism. nih.govacs.orgacs.org These findings suggest that the biosynthesis does not terminate with the simple oxides, but continues with further derivatization. nih.govacs.orgusda.gov The presence of these more complex bisabolol derivatives can serve as marker compounds for the authentication of German chamomile. nih.govacs.org
Genetic Loci Governing Bisaboloid Synthesis and Epistatic Interactions
The chemical composition of chamomile, particularly the content of bisaboloids like α-bisabolol, is under genetic control. thieme-connect.com Studies have utilized genome-wide association mapping to identify single nucleotide polymorphisms (SNPs) associated with the content of bisaboloids. nih.gov This suggests that specific genetic loci influence the production of these compounds. nih.gov
The inheritance of sesquiterpene profiles can be complex. In some cases, the presence of specific compounds is under recessive genetic control. thieme-connect.com Furthermore, the continuous conversion between different bisaboloid forms may be explained by polygenic control, where multiple genes and their interactions influence the final chemotype. researchgate.net Such epistatic interactions, where the effect of one gene is modified by one or several other genes, are known to play a role in metabolic phenotypes. nih.gov The variation in the expression of key biosynthetic genes, such as MrFPS and MrBBS, and their regulating transcription factors (e.g., WRKY, AP2, and MYB), likely contributes to the observed diversity in bisaboloid content among different chamomile varieties. mdpi.comnih.gov
Microbial Biotransformation for this compound Generation and Analog Development
Microbial biotransformation presents an alternative and effective method for producing bisabolol oxides and novel, often more polar, derivatives from (-)-α-bisabolol. mdpi.comnih.gov This approach is valuable for generating compounds that may have enhanced properties or can serve as reference standards for metabolic studies. mdpi.comnih.gov
Application of Fungal Species for (-)-α-Bisabolol Conversion
Several fungal species have been successfully employed to biotransform (-)-α-bisabolol, demonstrating a range of oxidative capabilities. These transformations often lead to the production of bisabolol oxides and their hydroxylated derivatives.
| Fungus Species | Key Transformation Products from (-)-α-Bisabolol |
| Absidia coerulea | (1R,5R,7S,10S)-5-hydroxythis compound B, (1R,7S,10S)-1-hydroxythis compound B, and other hydroxylated α-bisabolol derivatives. mdpi.comnih.gov |
| Thamnidium elegans | α-Bisabolol oxide A and α-bisabolol oxide B. acgpubs.org |
| Aspergillus niger | (-)-α-Bisabolol oxide B and further hydroxylated derivatives. acgpubs.orgmdpi.com |
| Glomerella cingulata | This compound B and its dihydroxy derivatives. acgpubs.orgmdpi.com |
| Bipolaris sorokiniana | This compound B. acgpubs.orgmdpi.com |
| Penicillium neocrassum | A new metabolite named bisafuranol. acgpubs.org |
The biotransformation by Absidia coerulea is notable for producing several new and known polar metabolites, which exhibit higher aqueous solubility than the parent compound, (-)-α-bisabolol. mdpi.comnih.gov Thamnidium elegans is known for its allylic hydroxylase activity and effectively converts (-)-α-bisabolol into both α-bisabolol oxide A and B. acgpubs.org Aspergillus niger and Glomerella cingulata have been reported to transform (-)-α-bisabolol into this compound B, which can then be further converted into hydroxylated derivatives. acgpubs.orgmdpi.com Bipolaris sorokiniana has also been used for the oxidative conversion of α-bisabolol to this compound B. acgpubs.org Meanwhile, Penicillium neocrassum has been shown to produce a novel furan-containing metabolite from (-)-α-bisabolol. acgpubs.org
Characterization of Biotransformed Derivatives and Novel Metabolites
The biotransformation of (-)-α-bisabolol by various microorganisms yields a diverse array of hydroxylated derivatives and novel metabolites. These transformations are primarily oxidative, introducing hydroxyl groups at various positions on the bisabolol skeleton, often leading to the formation of bisabolol oxides.
A notable example is the microbial transformation of (-)-α-bisabolol using the filamentous fungus Absidia coerulea. This process results in the production of seven new and four known metabolites. researchgate.netmdpi.comnih.gov Spectroscopic analysis, including NMR and IR, has been crucial in elucidating the structures of these compounds. mdpi.com Among the novel metabolites identified are (1R,5R,7S)- and (1R,5S,7S)-5-hydroxy-α-bisabolol, (1R,5R,7S,10S)-5-hydroxythis compound B, (1R,7S,10S)-1-hydroxythis compound B, 12-hydroxy-α-bisabolol, and (1S,3R,4S,7S)- and (1S,3S,4S,7S)-3,4-dihydroxy-α-bisabolol. researchgate.netmdpi.comnih.gov The known metabolites were identified as (1S,7S)-4,7-dihydroxy-α-bisabolol, (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol, and 15-hydroxy-α-bisabolol. mdpi.com
Other fungi have also been employed for the biotransformation of (-)-α-bisabolol. Thamnidium elegans has been shown to convert (-)-α-bisabolol into α-bisabolol oxide A and α-bisabolol oxide B. acgpubs.organadolu.edu.tr Penicillium neocrassum produced a novel metabolite characterized as 2-(5-methyl-5-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)tetrahydrofuran-2-yl)propan-2-ol, also known as bisafuranol. acgpubs.organadolu.edu.tr Furthermore, studies with Glomerella cingulata have yielded oxygenated products such as (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol and this compound B. acgpubs.org This fungus can further transform these into dihydroxy-bisabolol oxide B derivatives. acgpubs.org Aspergillus niger and Bipolaris sorokiniana have also been utilized to produce this compound B from (-)-α-bisabolol. mdpi.comacgpubs.orgnih.gov
The proposed metabolic pathway by A. coerulea suggests that (-)-α-bisabolol is first directly hydroxylated. nih.gov Subsequently, epoxidation of the double bond in the prenyl side chain occurs, followed by cyclization to form the respective this compound derivatives. nih.gov This highlights the capability of microorganisms to perform regio- and stereoselective hydroxylations, which are often difficult to achieve through conventional chemical synthesis. orientjchem.orgorientjchem.org
Table 1: Biotransformed Derivatives of (-)-α-Bisabolol
| Original Compound | Transforming Microorganism | Biotransformed Derivative(s) | Reference |
|---|---|---|---|
| (-)-α-Bisabolol | Absidia coerulea | (1R,5R,7S)-5-hydroxy-α-bisabolol, (1R,5S,7S)-5-hydroxy-α-bisabolol, (1R,5R,7S,10S)-5-hydroxythis compound B, (1R,7S,10S)-1-hydroxythis compound B, 12-hydroxy-α-bisabolol, (1S,3R,4S,7S)-3,4-dihydroxy-α-bisabolol, (1S,3S,4S,7S)-3,4-dihydroxy-α-bisabolol, (1S,7S)-4,7-dihydroxy-α-bisabolol, (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol, 15-hydroxy-α-bisabolol | researchgate.netmdpi.comnih.gov |
| (-)-α-Bisabolol | Thamnidium elegans | α-Bisabolol oxide A, α-Bisabolol oxide B | acgpubs.organadolu.edu.tr |
| (-)-α-Bisabolol | Penicillium neocrassum | Bisafuranol | acgpubs.organadolu.edu.tr |
| (-)-α-Bisabolol | Glomerella cingulata | (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol, this compound B, Dihydroxy-bisabolol oxide B derivatives | acgpubs.org |
| (-)-α-Bisabolol | Aspergillus niger | This compound B | mdpi.comacgpubs.orgnih.gov |
| (-)-α-Bisabolol | Bipolaris sorokiniana | This compound B | mdpi.comacgpubs.orgnih.gov |
Strategic Utility of Microbial Transformation for Generating More Polar Metabolites and Enhancing Solubility for Research Applications
A significant challenge in the pharmaceutical application of (-)-α-bisabolol is its poor water solubility. researchgate.netmdpi.comnih.gov Microbial transformation presents a valuable strategy to overcome this limitation by generating more polar and, consequently, more water-soluble derivatives. researchgate.netmdpi.comnih.govresearchgate.net The introduction of hydroxyl groups and other oxygen-containing functionalities during biotransformation significantly increases the polarity of the parent compound.
Studies have demonstrated that all the metabolites produced from the biotransformation of (-)-α-bisabolol by Absidia coerulea exhibit higher aqueous solubility than the original compound. researchgate.netmdpi.comnih.govmdpi.com This enhanced solubility is crucial for research applications, as it facilitates the handling and formulation of these compounds for biological assays and further studies. researchgate.net The production of these more polar metabolites through microbial methods is considered a "green" technique, offering high selectivity and efficiency under mild conditions, which are often difficult to replicate with chemical synthesis. mdpi.comnih.govnih.gov
Furthermore, these hydroxylated derivatives can serve as reference standards for the detection and identification of metabolic products of (-)-α-bisabolol in mammalian systems. researchgate.netmdpi.comnih.gov The ability to produce these metabolites in sufficient quantities through large-scale fermentation allows for comprehensive structural elucidation and biological evaluation. mdpi.comorientjchem.orgorientjchem.org This approach not only provides a library of novel compounds for drug discovery but also aids in understanding the metabolic fate of the parent compound.
Chemical Synthesis Approaches for this compound and its Analogs
While biotransformation offers an elegant route to this compound derivatives, chemical synthesis provides an alternative and often more direct pathway. The oxidation of α-bisabolol is a primary method for producing bisabolol oxides A and B. mdpi.commdpi.comnanu-skincare.comnih.gov
One established method for the synthesis of bisabolol analogs involves the acid-catalyzed cyclization of farnesol. This process utilizes strong acid catalysts to induce the cyclization of the acyclic precursor, farnesol, to form the bisabolol skeleton. The reaction proceeds through the formation of a bisabolyl carbocation intermediate, which can then be deprotonated or hydroxylated to yield various bisabolol derivatives. The choice of catalyst and reaction conditions can influence the stereoselectivity and product distribution. For instance, a dual-acid system of methanesulfonic acid and perchloric acid in acetone (B3395972) has been used to achieve a significant yield of α-bisabolol.
Vanadium-catalyzed oxidations have also been employed for the stereoselective synthesis of functionalized cyclic ethers, including bisabolol oxides. psu.edu For example, the oxidation of (S,S)-bisabolol using a (Schiff-base)vanadium(V) catalyst and tert-butyl hydroperoxide (TBHP) can lead to the formation of (–)-epi-bisabolol oxide B with well-defined regioselectivity. psu.edu This highlights the potential of metal-catalyzed reactions to control the stereochemical outcome of the synthesis.
These chemical synthesis methods are crucial for producing specific isomers and analogs of this compound that may not be accessible through microbial transformation. smolecule.com They allow for the systematic modification of the molecule's structure, which is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Advanced Analytical Methodologies for Bisabolol Oxide Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography stands as a cornerstone for the separation and analysis of bisabolol oxides from complex mixtures. The choice of technique depends on the specific analytical goal, whether it be qualitative identification, quantitative determination, or isolation of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for Qualitative and Quantitative Compositional Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile compounds like bisabolol oxides. acgpubs.orgnih.govmdpi.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. acgpubs.org For instance, GC-MS analysis of chamomile essential oil has successfully identified and quantified α-bisabolol oxide A and α-bisabolol oxide B. researchgate.netasianpubs.orgresearchgate.net Studies have reported varying concentrations of these oxides depending on the plant's origin and extraction method. scispace.comrazi.ac.ir For example, one study found that the main components in a chamomile essential oil were α-bisabolol oxide A (21.6%) and B (1.2%). researchgate.net Another analysis of chamomile from Iran identified α-bisabolol oxide A as a major constituent, with concentrations varying from 7.9% to 62.1% depending on the extraction method. scispace.com
Gas chromatography with a flame ionization detector (GC-FID) is often used for the quantification of bisabolol oxides. unito.itresearchgate.net While GC-MS provides structural information, GC-FID offers high sensitivity and a wide linear range for quantification. acgpubs.orgresearchgate.net The combination of both techniques provides a comprehensive analysis, with GC-MS for identification and GC-FID for accurate quantification. scribd.comacs.org The analysis of chamomile essential oil has shown the presence of both α-bisabolol oxide A and B, with their relative percentages varying between different samples. researchgate.net
Table 1: GC-MS and GC-FID Analysis of Bisabolol Oxides in Chamomile Essential Oil
| Compound | Concentration (%) in Sample 1 researchgate.net | Concentration (%) in Sample 2 researchgate.net | Concentration (%) in Sample 3 scispace.com |
|---|---|---|---|
| α-Bisabolol Oxide A | 21.6 | 11.79 | 42.3 - 62.1 |
| α-Bisabolol Oxide B | 1.2 | 1.62 | 9.6 |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Extract Profiling and Quantification
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds, including bisabolol oxides. lcms.cznih.gov It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. cabidigitallibrary.org HPLC with UV detection is a common method for quantifying bisabolol and its oxides. nih.govresearchgate.net For example, a reversed-phase HPLC method has been developed to separate bisabolol oxide A and B using a C8 column and an ethanol-water mobile phase. lcms.cz The detection is typically performed at a wavelength of around 200-205 nm. lcms.czresearchgate.net
Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These improvements are achieved by using columns with smaller particle sizes (<2 µm). While specific UHPLC applications for this compound are less documented, the principles are directly transferable and would offer enhanced performance for complex extract profiling and quantification. nih.gov
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Condition lcms.cz |
|---|---|
| Column | Eurospher II 100-5 C8, 150 x 4.6 mm ID |
| Mobile Phase | 48% Ethanol, 52% Water (isocratic) |
| Flow Rate | 1.1 ml/min |
| Detection | UV, 205 nm |
Thin Layer Chromatography (TLC) for Initial Screening and Separation Efficiency Studies
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for the initial screening of plant extracts for the presence of bisabolol oxides. acgpubs.orgresearchgate.net In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, and a solvent system is used to develop the chromatogram. scribd.com The separation is based on the differential adsorption and solubility of the compounds. The components are then visualized, often by spraying with a reagent like anisaldehyde/sulphuric acid and heating. scribd.com TLC has been successfully used to separate α-bisabolol oxide A from chamomile essential oil using a chloroform-toluene (3:1, v/v) mobile phase. scribd.comacgpubs.org This technique is valuable for quickly assessing the complexity of a sample and for optimizing solvent systems for more advanced chromatographic methods. acs.orgcore.ac.uk
Preparative Chromatography Techniques (e.g., Prep LC, FPLC, Simulated Moving Bed Chromatography (SMBC)) for Isolation and Purification
For the isolation and purification of bisabolol oxides for further structural elucidation or bioactivity studies, preparative chromatography techniques are employed. nih.govnih.gov Preparative high-performance liquid chromatography (Prep LC) operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. cabidigitallibrary.org This technique has been used to isolate pure α-bisabolol oxide A and B from chamomile extracts. cabidigitallibrary.org
Centrifugal Partition Chromatography (CPC), a type of countercurrent chromatography, is another effective method for isolating sesquiterpenoids like bisabolol oxides from complex mixtures. nih.govnih.gov In one study, a combination of solvent-assisted flavor evaporation (SAFE) and CPC was used to isolate α-bisabolone oxide A, α-bisabolol oxide A, and α-bisabolol oxide B from Matricaria chamomilla. nih.govnih.gov The isolated compounds were then further purified using techniques like size-exclusion chromatography (SEC) or column chromatography with silica gel. nih.govnih.gov
GC-Assisted Fractionation Procedures for Derivative Isolation
GC-assisted fractionation is an innovative approach that combines the high-resolution separation of gas chromatography with the ability to collect individual fractions for further analysis. acs.orgusda.govnih.gov This technique has been instrumental in the discovery of new, minor this compound derivatives in German chamomile. acs.orgusda.govnih.govresearchgate.netsigmaaldrich.com In this method, the effluent from the GC column is split, with a small portion going to a detector for monitoring the separation and the larger portion being directed to a trapping device to collect the fractions corresponding to specific peaks. This approach led to the isolation and identification of three new hydroxylated derivatives of bisabolol oxides A and B from Matricaria chamomilla. acs.orgnih.gov
Method Validation and Quality Control in Bioanalytical and Phytochemical Research
The validation of analytical methods is a critical requirement in both bioanalytical and phytochemical research to ensure the reliability and accuracy of the data. nih.govresearchgate.netrrml.ro Method validation involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose. rrml.ro Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net
In the context of this compound analysis, a validated HPLC-UV method for quantifying α-bisabolol in rat plasma has been reported, demonstrating the applicability of these principles to related compounds. nih.govresearchgate.net The validation process ensures that the analytical method can accurately measure the concentration of the analyte in a complex biological matrix.
Quality control in phytochemical research ensures the consistency and quality of herbal products. sigmaaldrich.comoup.com For chamomile, this involves the quantitative analysis of marker compounds, including bisabolol and its oxides, to confirm the identity and purity of the material. usda.govnih.gov The development of standardized analytical methods and reference standards is essential for the quality control of chamomile-containing products. sigmaaldrich.comsigmaaldrich.com
Table 3: Key Method Validation Parameters
| Parameter | Description |
|---|---|
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Compound Names Mentioned in the Article
(-)-α-bisabolol
(E)-β-farnesene
α-Bisabolene oxide A
α-bisabolol
α-bisabolol oxide A
α-bisabolol oxide B
α-bisabolone oxide
α-bisabolone oxide A
Anisaldehyde
Artemisia alcohol
Artemisia ketone
this compound A
this compound B
Chloroform
En-yn-dicycloether
Ethanol
Ethyl acetate (B1210297)
Herniarin
Linalool
Luteolin
Matricin
Methanol
n-Heptane
Quercetin
Spathulenol
Spiroether
Toluene
Umbelliferone
Vanillic acid
Water
Parameters for Bioanalytical Method Validation (Precision, Accuracy, Sensitivity, Linearity)
Bioanalytical method validation is a critical process that ensures an analytical method is reliable, accurate, and reproducible for its intended purpose. labmanager.com Regulatory bodies and scientific guidelines, such as those from the International Council for Harmonisation (ICH), outline key parameters that must be evaluated. mdpi.com While specific validation studies for bisabolol oxides are often part of broader essential oil analyses, the principles are universal and are demonstrated in validated methods for the parent compound, α-bisabolol, which shares structural similarities and is often analyzed concurrently.
Precision : This parameter measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day (repeatability within the same day) and inter-day (reproducibility across different days). For example, a validated GC-MS method for α-bisabolol reported intra-day and inter-day precision with CVs ranging from 0.86% to 2.56%. mdpi.com Another HPLC method showed RSD values up to 3.03%, which is within acceptable limits for such analyses. sci-hub.se
Accuracy : Accuracy reflects the closeness of the mean test results to the true or accepted reference value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Acceptance criteria for accuracy are typically in the range of 98% to 102%. mdpi.com In one study, the accuracy of α-bisabolol determination was found to be between 98.3% and 101.60%. mdpi.com Another HPLC method validation reported a mean recovery of 100.69% ± 1.05%. sci-hub.senih.gov
Sensitivity : The sensitivity of an analytical method is established by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A validated HPLC method for α-bisabolol determined the LOD and LOQ to be 0.0005 mg/mL and 0.0016 mg/mL, respectively. sci-hub.senih.gov A high-throughput GC-MS method for various terpenes, including α-bisabolol, established an LOD of 1.144 µg/mL and an LOQ of 3.468 µg/mL for this compound. mdpi.com
Linearity : Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (R²) of the calibration curve. A value of R² > 0.999 is generally considered to indicate excellent linearity. mdpi.com Validated methods for related compounds consistently report R² values of 0.9999. researchgate.netsci-hub.senih.gov
| Parameter | Technique | Finding | Reference |
|---|---|---|---|
| Linearity (R²) | GC-MS | > 0.999 | mdpi.com |
| Linearity (R²) | RP-HPLC | 0.9999 | sci-hub.senih.gov |
| Accuracy (% Recovery) | GC-MS | 98.3% – 101.60% | mdpi.com |
| Accuracy (% Recovery) | RP-HPLC | Mean recovery of 100.69% ± 1.05% | sci-hub.senih.gov |
| Precision (RSD/CV) | GC-MS | Intra-day and inter-day precision ≤ 2.56% | mdpi.com |
| Precision (RSD) | RP-HPLC | Up to 3.03% | sci-hub.senih.gov |
| Sensitivity (LOD/LOQ) | RP-HPLC | 0.0005 mg/mL / 0.0016 mg/mL | sci-hub.senih.gov |
| Sensitivity (LOD/LOQ) | GC-MS | 1.144 µg/mL / 3.468 µg/mL for α-bisabolol | mdpi.com |
Application of Bisabolol Oxides as Analytical Reference Standards for Method Development and Validation
The availability of high-purity analytical reference standards is a prerequisite for the accurate quantification of chemical compounds and for the validation of analytical methods. This compound A and this compound B are available as primary reference standards from various chemical suppliers. phytolab.comsigmaaldrich.comsynzeal.com These standards are certified for their absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com
These reference materials are crucial for several applications:
Analytical Method Development (AMD): Reference standards are used to optimize chromatographic conditions (e.g., column type, mobile phase, temperature) to achieve proper separation from other components in a complex matrix, such as an essential oil. synzeal.comsynzeal.com
Method Validation (AMV): As detailed in the previous section, reference standards are essential for establishing linearity, accuracy, precision, and sensitivity. synzeal.comsynzeal.com They serve as the benchmark against which the performance of the analytical method is judged.
Quality Control (QC): In commercial production, reference standards are used in routine QC applications to ensure that the concentration of bisabolol oxides in a product (e.g., chamomile essential oil) meets specified quality criteria. synzeal.comsynzeal.com This is vital for product consistency and efficacy, particularly in the pharmaceutical and cosmetic industries. acs.orgthegoodscentscompany.com
The use of certified reference standards ensures that analytical results are traceable and compliant with regulatory guidelines, which is necessary for applications like Abbreviated New Drug Applications (ANDA). synzeal.comsynzeal.com
| Compound Name | CAS Number | Molecular Formula | Primary Applications | Reference |
|---|---|---|---|---|
| This compound A | 22567-36-8 | C₁₅H₂₆O₂ | Analytical Method Development (AMD), Method Validation (AMV), Quality Control (QC) | phytolab.comsynzeal.com |
| α-Bisabolol Oxide B | 26184-88-3 | C₁₅H₂₆O₂ | Analytical Method Development (AMD), Method Validation (AMV), Quality Control (QC) | synzeal.com |
Development of Automated and High-Throughput Analytical Platforms for this compound Profiling
Modern analytical laboratories increasingly rely on automation and high-throughput platforms to enhance efficiency, reduce human error, and increase sample throughput. gcms.cz The chemical profiling of complex mixtures like essential oils, which contain numerous terpenes and terpenoids including bisabolol oxides, benefits significantly from these advancements. nepjol.info
The development of automated sample preparation systems coupled with GC-MS analysis represents a significant step forward. gcms.cz These platforms can automate the entire workflow, from weighing the initial sample and adding internal standards to performing solvent extraction and injecting the final aliquot into the GC-MS system. The primary advantages of such automation include a marked reduction in user errors and a decrease in the amount of sample and solvent required, leading to greener and more sustainable laboratory practices. gcms.cz
Furthermore, high-throughput methods have been specifically developed for the comprehensive analysis of terpenes in complex biomass. mdpi.com These methods are validated for a wide range of compounds and are designed to provide rapid and reliable profiling of the terpene content. An in-depth investigation of chamomile, for instance, used a GC-assisted fractionation procedure to isolate and identify new hydroxylated derivatives of bisabolol oxides, demonstrating a sophisticated approach to comprehensive profiling. acs.org Such detailed profiling is essential for distinguishing different chemotypes and understanding the full composition of the essential oil. acs.org These high-throughput and automated platforms are invaluable for quality control in the commercial production of plant-based products and for advanced research into the chemical composition of natural extracts. mdpi.comgcms.cz
Mechanistic Investigations of Bisabolol Oxide Biological Interactions in Vitro Models
Molecular Docking and Computational Chemistry Studies
In silico methods, such as molecular docking and computational chemistry, provide essential insights into the potential biological activities of compounds by predicting their interactions with molecular targets. For bisabolol oxide, these studies have been crucial in identifying likely protein targets and elucidating the nature of these interactions at an atomic level.
Molecular docking studies have been employed to calculate the binding affinity of bisabolol oxides to key proteins involved in cancer and neurodegenerative diseases. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more stable binding.
Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death), with some members being anti-apoptotic (e.g., Bcl-2, Bcl-xl) and others pro-apoptotic. The inhibition of anti-apoptotic Bcl-2 proteins is a key strategy in cancer therapy. Computational analyses have shown that bisabolol oxides, particularly alpha-bisabolol (B1667320) oxide B, have a high binding affinity for these proteins. dergipark.org.tr In one study, alpha-bisabolol oxide B demonstrated a notable binding affinity of -8.5 kcal/mol for the Bcl-xl protein. dergipark.org.trresearchgate.net This strong interaction suggests a high potential for inhibiting the protein's anti-apoptotic function. dergipark.org.tr The binding affinities of bisabolol oxides A and B with various Bcl-2 family proteins have been systematically evaluated, with Bcl-xl often identified as the most promising target. researchgate.net
Acetylcholinesterase (AChE): Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. wikipedia.org Its inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease. mdpi.com Molecular docking studies have revealed that this compound A exhibits a favorable binding score with AChE. nih.gov In a comparative study, this compound A had a docking score of -7.139 kcal/mol, indicating a strong and stable interaction within the enzyme's active site. nih.gov
Table 1: Molecular Docking Scores of Bisabolol Oxides with Protein Targets
| Compound | Protein Target | Binding Affinity (kcal/mol) | Source(s) |
|---|---|---|---|
| α-Bisabolol Oxide A | Bcl-2 | -6.6 | researchgate.net |
| Bcl-xl | -7.9 | researchgate.net | |
| Bcl-w | -7.2 | researchgate.net | |
| Mcl-1 | -7.9 | researchgate.net | |
| Acetylcholinesterase (AChE) | -7.139 | nih.gov | |
| α-Bisabolol Oxide B | Bcl-2 | -6.8 | researchgate.net |
| Bcl-xl | -8.5 | dergipark.org.trresearchgate.net | |
| Bcl-w | -7.6 | researchgate.net |
Beyond just the strength of binding, computational simulations can model the specific orientation (binding mode) of a ligand within a protein's active site and identify the key molecular forces that stabilize the interaction.
For bisabolol oxides, these interactions are primarily a combination of hydrogen bonds and hydrophobic interactions. When docked with Bcl-xl, alpha-bisabolol oxide B was identified as the compound most inclined to form hydrogen bonds, a key feature for strong inhibitor behavior. researchgate.net Specific interactions were observed with amino acid residues in the protein's binding pocket, such as ALA98 and PHE102 in Bcl-w and Mcl-1, respectively. researchgate.net
In the case of Acetylcholinesterase, this compound A was found to fit within the active-site gorge of the enzyme, where it is stabilized by both hydrogen bonding and hydrophobic interactions. nih.gov In silico analyses have confirmed that hydrogen bonds were predicted for both α-Bisabolol Oxide A and B in their interactions with AChE. researchgate.net These non-covalent interactions are critical for holding the molecule in place, allowing it to exert its inhibitory effect.
Enzymatic and Receptor Modulation Studies
Following the predictions from computational models, in vitro enzymatic and receptor assays are performed to experimentally validate and quantify the biological activity of this compound.
Experimental assays have confirmed the predictions from molecular docking studies regarding this compound's effect on AChE. This compound A has demonstrated potent anti-AChE activity. nih.gov In a direct enzymatic assay, it showed an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 28.14 μg/mL. nih.gov This finding experimentally substantiates the in silico data and establishes this compound A as a significant inhibitor of this key enzyme. nih.gov
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC₅₀ (μg/mL) | Source(s) |
|---|---|---|
| This compound A | 28.14 | nih.gov |
| α-Bisabolol | 37.09 | nih.gov |
The interaction of this compound with specific proteins directly implies its ability to modulate the cellular signaling pathways in which these proteins operate. The binding of bisabolol oxides to anti-apoptotic Bcl-2 family proteins is a prime example. dergipark.org.trinnpharmacotherapy.com These proteins act as gatekeepers of the mitochondrial pathway of apoptosis. frontiersin.org By binding to and inhibiting proteins like Bcl-2 and Bcl-xl, this compound can disrupt their function, which is to prevent the release of pro-apoptotic factors like cytochrome c from the mitochondria. dergipark.org.trplos.org This inhibition effectively "releases the brakes" on programmed cell death, suggesting a mechanism for inducing apoptosis in cancer cells. innpharmacotherapy.com The strong in silico evidence for this compound B's interaction with Bcl-xl in glioblastoma models points directly to its potential to modulate this specific cell death pathway. dergipark.org.trresearcher.life
Cellular Pathway Analysis in In Vitro Cell Line Models
The ultimate test of the mechanistic hypotheses generated from computational and enzymatic studies is their verification in living cells. While much of the cell-based research has focused on the parent compound, α-bisabolol, the in silico and enzymatic data for this compound provide a strong foundation for its predicted effects on cellular pathways.
The demonstrated AChE inhibitory activity of this compound A suggests it can modulate the cholinergic signaling pathway in neuronal cell lines. nih.gov In models of neurodegenerative disease, such as PC12 or N2a cells, inhibition of AChE is a validated mechanism to protect against neurotoxicity. nih.govauctoresonline.org
Furthermore, the potent and specific binding of this compound B to Bcl-xl strongly implicates its role in the intrinsic apoptotic pathway. dergipark.org.trresearchgate.net In cancer cell lines, particularly glioblastoma, the overexpression of Bcl-xl is a common survival mechanism. dergipark.org.tr The computational evidence suggests that this compound B can directly counter this by inhibiting Bcl-xl, leading to the downstream activation of caspases and execution of apoptosis. dergipark.org.trresearchgate.net This aligns with broader findings that show α-bisabolol itself can induce apoptosis in glioma cells by causing the release of cytochrome c from mitochondria. nih.gov The targeted action of this compound B on a key regulator like Bcl-xl represents a more specific mechanistic insight into this process.
Modulation of Apoptotic Pathways via Specific Protein Interactions
In silico investigations have highlighted the potential of this compound derivatives to modulate apoptotic pathways. Computational analyses predict that alpha-bisabolol oxide B may possess significant apoptosis agonist effects. dergipark.org.tr These prediction studies suggest that alpha-bisabolol oxide B could have a strong potential to act against glioblastoma through the inhibition of Bcl-2 family proteins, which are crucial regulators of the apoptotic process. dergipark.org.tr
While direct in vitro studies on this compound's specific protein interactions in apoptosis are limited, extensive research on its precursor, α-bisabolol, provides context for its potential mechanisms. Studies on α-bisabolol have demonstrated that it can induce apoptosis through direct interaction with proteins of the Bcl-2 family. nih.gov Specifically, α-bisabolol has been shown to bind to the pro-apoptotic BH3-only protein BID, triggering the mitochondrial apoptosis pathway. nih.gov This interaction leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c. nih.govresearchgate.net The apoptotic cascade is further propagated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and the activation of executioner caspases, including cleaved caspase-3 and caspase-9. mdpi.commdpi.comrjraap.comresearchgate.net Given that alpha bisabolol oxides are common derivatives researchgate.net, these mechanisms attributed to the parent compound form a basis for investigating similar activities in its oxidized forms.
Mechanisms Underlying Cellular Stress Response Pathways, including Free Radical Scavenging
This compound has demonstrated notable antioxidant activity in various in vitro models, playing a role in cellular stress response by directly scavenging free radicals. Comparative studies on the major constituents of chamomile essential oil have identified α-bisabolol oxide A as a significant antioxidant. dergipark.org.tr In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay, α-bisabolol oxide A exhibited the second-highest inhibitory activity among the tested compounds, surpassed only by chamazulene (B1668570). dergipark.org.tr
Further evidence comes from biotransformation studies of (–)-α-bisabolol using fungal cultures. Metabolite mixtures containing α-bisabolol oxide A and B were found to be more effective at scavenging free radicals than the (–)-α-bisabolol substrate, indicating that the oxidation of bisabolol can enhance its antioxidant capacity. acgpubs.org The antioxidant activity of these metabolite mixtures showed a significant increase in percentage inhibition of free radicals compared to the parent compound at the same concentration. acgpubs.org
The antioxidant mechanisms of the broader bisabolol family involve reducing reactive oxygen species (ROS) and nitrite (B80452) levels, which in turn protects against lipid and protein peroxidation. nih.gov Studies on the parent compound, α-bisabolol, show it can restore mitochondrial membrane potential and upregulate the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), contributing to the maintenance of cellular redox homeostasis. nih.govresearchgate.net
| Compound | DPPH Radical Scavenging Activity (IC₅₀ mg/mL) | Source |
|---|---|---|
| Chamazulene | 0.021 | dergipark.org.tr |
| α-Bisabolol Oxide A | 0.062 | dergipark.org.tr |
| Chamomile Essential Oil | 0.091 | dergipark.org.tr |
| (E)-β-Farnesene | 0.132 | dergipark.org.tr |
| α-Bisabolol | 0.150 | dergipark.org.tr |
| Ascorbic Acid (Positive Control) | 0.015 | dergipark.org.tr |
Studies on Plant Metabolic Responses and Phytotoxic Mechanisms
Impact on Plant Antioxidant Enzyme Activity and Lipid Peroxidation
Research into the phytotoxic properties of essential oils containing bisabolol and its oxides reveals a mechanism involving the induction of oxidative stress in target plant species. Studies utilizing the essential oil of Vanillosmopsis arborea (EOVA), which contains α-bisabolol (93.57%) and this compound (1.48%), have demonstrated significant effects on the antioxidant systems of weeds. acs.org
In the weed Senna occidentalis, treatment with EOVA and α-bisabolol led to an inhibition of the primary antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). acs.orgnih.gov This suppression of the plant's natural defense system against oxidative damage results in an overproduction of reactive oxygen species (ROS). nih.gov Consequently, this leads to increased lipid peroxidation, a key indicator of cellular damage, which was measured by the accumulation of malondialdehyde (MDA). acs.orgnih.govresearchgate.net It is suggested that the conversion of α-bisabolol to α-bisabolol oxide A can produce superoxide anions and hydroxyl radicals, contributing to this oxidative damage and the observed phytotoxic effects. acs.org This induction of oxidative stress is considered a primary mode of action for the herbicidal activity, leading to reduced seedling growth and, ultimately, cell death. acs.orgnih.gov
| Treatment | Effect on Antioxidant Enzyme Activity (SOD, CAT, APX) | Effect on Lipid Peroxidation (MDA levels) | Source |
|---|---|---|---|
| α-Bisabolol | Inhibited | Increased | acs.orgnih.gov |
Future Research Directions and Translational Perspectives Academic Focus
Advancements in Synthetic Biology for Controlled Bisabolol Oxide Production
The increasing demand for Bisabolol Oxides, coupled with the limitations of traditional plant extraction methods (which can be unsustainable and yield variable amounts), necessitates the development of more efficient and controlled production strategies. Synthetic biology offers a powerful platform for achieving this goal. Researchers are focusing on engineering microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria), to serve as cell factories for the biosynthesis of Bisabolol Oxides nih.govresearchgate.netresearchgate.netmdpi.com.
Elucidation of Novel Biosynthetic Enzymes and Genetic Regulators
A deeper understanding of the natural biosynthetic pathways of Bisabolol Oxides is crucial for rational metabolic engineering and the discovery of new related compounds. Research is actively focused on identifying and characterizing novel enzymes and genetic regulators involved in these pathways nih.govnih.govresearchgate.net.
Specifically, efforts are directed towards isolating and functionally characterizing terpene synthases (TPSs) responsible for converting farnesyl pyrophosphate (FPP) into the sesquiterpene skeleton of Bisabolol and its subsequent oxidation products nih.govnih.govnih.govresearchgate.netmdpi.com. Identifying the specific enzymes that catalyze the oxidation steps leading to Bisabolol Oxides A and B is of particular interest nih.govacgpubs.orgresearchgate.net. Furthermore, understanding the transcriptional factors (TFs) and regulatory elements that control the expression of these biosynthetic genes in plants like German chamomile (Matricaria recutita) can provide valuable insights for optimizing production in heterologous hosts nih.govnih.govresearchgate.net. This includes identifying cis-acting elements in gene promoters that respond to various stimuli, which can be leveraged for precise control over biosynthesis.
Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
Accurate and sensitive analytical methods are indispensable for the identification, quantification, and characterization of Bisabolol Oxides and their metabolites in complex biological matrices and production streams scispace.comnih.govacs.orgmdpi.comcopernicus.orgnih.govnih.govnih.govmdpi.comnih.gov. The development of advanced techniques is essential for both research and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are foundational techniques for analyzing sesquiterpenoids, including Bisabolol Oxides scispace.comnih.govmdpi.comcopernicus.orgnih.govnih.govnih.govmdpi.com. Techniques like two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation power and sensitivity for complex mixtures nih.govacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy remains critical for definitive structural elucidation nih.govmdpi.comnih.govsigmaaldrich.cnresearchgate.net. Integrating these techniques, such as LC-MS and NMR, provides a powerful approach for comprehensive metabolomic profiling, enabling the detailed characterization of biosynthetic intermediates, final products, and potential degradation products nih.gov. Developing enantioselective HPLC methods is also important for separating stereoisomers of Bisabolol and its derivatives scispace.com. The ongoing refinement of these analytical tools will support higher throughput analysis, improved detection limits, and more accurate quantification, which are vital for process optimization and product characterization.
Exploration of Bisabolol Oxides as Research Tools and Chemical Probes for Cellular Pathways
Beyond their direct applications, Bisabolol Oxides possess potential as valuable research tools and chemical probes to investigate complex cellular pathways. Their specific biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, suggest roles in modulating cellular signaling and responses researchgate.netnih.govresearchgate.netmdpi.comnanu-skincare.commdpi.com.
Researchers are exploring the use of Bisabolol Oxides to understand mechanisms of inflammation, oxidative stress, and microbial interactions researchgate.netnih.govresearchgate.netmdpi.comnanu-skincare.commdpi.com. For instance, their ability to modulate inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and their influence on signaling pathways such as NF-κB and AP-1, make them interesting candidates for studying inflammatory processes researchgate.netnih.govresearchgate.netmdpi.comnanu-skincare.commdpi.com. Furthermore, their potential to act as chemical probes could shed light on specific enzyme activities or cellular targets involved in terpenoid metabolism or signaling cascades. Investigating how Bisabolol Oxides interact with cellular components and influence biochemical pathways can lead to novel discoveries in cell biology and pharmacology. The development of labeled or modified Bisabolol Oxides could further enhance their utility as probes for tracking metabolic flux or visualizing cellular processes.
Q & A
Basic: How can researchers effectively isolate bisabololoxide from natural sources while ensuring purity?
Methodological Answer:
Isolation requires chromatographic techniques (e.g., column chromatography, HPLC) paired with spectroscopic validation (NMR, MS). Fraction collection should be guided by TLC monitoring, and purity must be confirmed via melting point analysis and HPLC-UV (>95% purity threshold). For new compounds, elemental analysis and X-ray crystallography may be necessary to confirm structural integrity . Raw data (e.g., chromatograms, spectra) should be archived in appendices, with processed data in the main text .
Advanced: What strategies resolve contradictions in reported pharmacological activities of bisabololoxide across studies?
Methodological Answer:
Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., dosage, model systems). Apply sensitivity analysis to isolate variables affecting outcomes. Replicate key studies under controlled conditions, prioritizing assays with conflicting results (e.g., COX-2 inhibition vs. cytokine modulation). Use meta-regression to assess the impact of extraction methods or stereochemical purity .
Basic: What spectroscopic methods reliably characterize bisabololoxide’s structural integrity?
Methodological Answer:
1D/2D NMR (¹H, ¹³C, HSQC, HMBC) resolves stereochemistry and functional groups. IR spectroscopy confirms hydroxyl and carbonyl groups. High-resolution mass spectrometry (HRMS) validates molecular formula. For novel derivatives, compare experimental data with computational predictions (DFT calculations) .
Advanced: How to design experiments differentiating bisabololoxide’s therapeutic effects from its isomers?
Methodological Answer:
Use enantioselective synthesis to produce pure isomers. Employ cell-based assays (e.g., NF-κB luciferase reporters) and molecular docking studies to compare binding affinities. Quantify isomer-specific pharmacokinetics via LC-MS/MS in rodent models. Apply ANOVA with post-hoc tests to identify statistically significant differences in bioactivity .
Basic: What in vitro models are appropriate for initial screening of bisabololoxide’s anti-inflammatory properties?
Methodological Answer:
Prioritize LPS-induced RAW 264.7 macrophages for cytokine profiling (ELISA for TNF-α, IL-6) and THP-1 monocytes for NF-κB pathway analysis. Include positive controls (e.g., dexamethasone) and validate results across ≥3 biological replicates. Use the FINER criteria to ensure relevance and feasibility .
Advanced: How can multivariate analysis address confounding variables in bisabololoxide’s bioavailability studies?
Methodological Answer:
Apply principal component analysis (PCA) to identify covariates (e.g., lipid solubility, metabolic enzyme expression). Use mixed-effects models to account for inter-individual variability in pharmacokinetic parameters. Cross-validate findings with in silico PBPK modeling to isolate formulation-dependent effects .
Basic: What are key considerations for optimizing bisabololoxide extraction yields from plant matrices?
Methodological Answer:
Screen solvents (e.g., ethanol, hexane) using a Soxhlet apparatus, and optimize parameters (temperature, pH) via response surface methodology (RSM). Quantify yields gravimetrically and validate with HPLC. Document all protocols in supplemental materials for reproducibility .
Advanced: What computational approaches validate bisabololoxide’s mechanism of action amid conflicting empirical data?
Methodological Answer:
Perform molecular dynamics simulations to assess target binding stability (e.g., TRPV1 inhibition). Combine transcriptomics (RNA-seq) and network pharmacology to identify off-target effects. Validate predictions using CRISPR-edited cell lines and competitive binding assays .
Basic: How to establish a robust HPLC protocol for quantifying bisabololoxide in biological samples?
Methodological Answer:
Use a C18 column with a gradient elution (water:acetonitrile + 0.1% formic acid). Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates (>90%). Include internal standards (e.g., coumarin) and document system suitability tests (USP guidelines) .
Advanced: What meta-analysis frameworks reconcile disparate findings on bisabololoxide’s cytotoxicity thresholds?
Methodological Answer:
Adopt a random-effects model to aggregate IC₅₀ values from heterogeneous studies. Stratify data by cell type (cancer vs. normal) and exposure duration. Conduct subgroup analysis to identify toxicity drivers (e.g., ROS generation). Use Egger’s test to assess publication bias .
Key Methodological Principles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
